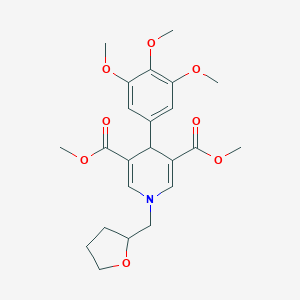
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and methylsulfonyl chloride.
Formation of Intermediate: The 4-methoxyaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-methoxyphenyl methyl sulfone.
Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)propoxy sulfonic acid
- 3-(4-methoxyphenyl)propanal
- 4-methoxyphenylacetic acid
Uniqueness
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfonyl group make it particularly interesting for various applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H12N4O3S |
|---|---|
Molekulargewicht |
268.29g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O3S/c1-17-8-5-3-7(4-6-8)9-12-10(11)14(13-9)18(2,15)16/h3-6H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
NKIMHPZJLHPGJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379202.png)
![11-(3-methoxy-4-propoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379204.png)
![3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379205.png)

![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379209.png)


![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379214.png)
![3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379215.png)

![11-(2,4-dichlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379218.png)



